2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone
Description
2-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a benzimidazole core linked to a piperazine ring via a methyl group. Benzimidazole derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and antifungal properties, owing to their ability to interact with biomolecular targets such as enzymes and receptors . This compound’s hybrid structure combines the rigidity of benzimidazole with the flexibility of piperazine and piperidine, optimizing pharmacokinetic properties like solubility and membrane permeability.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c25-19(24-8-4-1-5-9-24)15-23-12-10-22(11-13-23)14-18-20-16-6-2-3-7-17(16)21-18/h2-3,6-7H,1,4-5,8-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVSPUVVBIUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate can then be further functionalized to introduce the piperazine and piperidine moieties.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions, improve yield, and ensure consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced forms of the compound, and substituted derivatives with new functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing benzimidazole and piperazine derivatives exhibit notable antimicrobial activities. For instance, studies have demonstrated that similar compounds show effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the benzimidazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Activity
The compound also shows promise in anticancer research. Studies have explored its effects on various cancer cell lines, indicating potential cytotoxic properties. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms such as disrupting mitochondrial function and activating caspases.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5 | Induction of apoptosis |
| MCF-7 | 7 | Caspase activation |
| A549 | 6 | Mitochondrial dysfunction |
These results highlight the compound's potential as a lead molecule in developing new anticancer therapies .
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of benzimidazole-piperazine derivatives were synthesized and evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported that certain derivatives exhibited significant activity comparable to standard antibiotics .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of related compounds revealed that specific derivatives could effectively reduce tumor growth in xenograft models. The study provided evidence for the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its therapeutic potential .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The piperazine and piperidine moieties contribute to the compound's ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a)
- Structure: Differs by replacing the ethanone-piperidine group with an ethanol moiety.
- Synthesis: Refluxed in ethanol with 2-(4-methylpiperazin-1-yl)ethanol, yielding 75–81% .
1-(4-(((2-(4-Aminophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone (BD-1)
- Structure: Incorporates a p-aminophenyl group on the benzimidazole and an acetophenone terminus.
- Synthesis: Condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with p-aminoacetophenone in ethanol .
- Activity : Demonstrated antimicrobial effects, suggesting that aromatic substituents enhance target binding .
Analogues with Heterocyclic Modifications
2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (5k)
- Structure : Features a triazole and benzothiazole group instead of piperidine.
- Properties : Higher molecular weight (490.13 g/mol) and sulfur-containing moieties, which may improve binding to thiol-rich enzymes. Elemental analysis: C 56.43%, H 4.46%, N 22.77% .
- Activity : Evaluated for anticancer effects, highlighting the role of triazole in enhancing cytotoxicity .
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (22–28)
- Structure : Replaces benzimidazole with tetrazole, a metabolically stable heterocycle.
- Synthesis : Uses sodium azide and triethyl orthoformate, followed by piperidine substitution .
- Advantages : Tetrazole’s metabolic stability may prolong half-life compared to benzimidazole-based compounds .
Pharmacologically Optimized Analogues
BMS-695735
- Structure: Benzimidazole-piperidine core with fluoropropyl and pyridinone groups.
- Improvements : Addresses CYP3A4 inhibition and solubility issues observed in earlier analogs like BMS-536924 .
- Activity: Broad-spectrum antitumor efficacy in xenograft models, underscoring the impact of fluorinated substituents on ADME properties .
Sertaconazole (8i)
- Structure : Combines benzothiophene, dichlorophenyl, and imidazole groups.
- Activity : Potent antifungal agent, illustrating how halogenation enhances target affinity .
Comparative Analysis Table
Key Research Findings
Synthesis Efficiency: Piperazine-linked benzimidazoles (e.g., 5a) achieve high yields (75–85%) via reflux in ethanol, while triazole-containing analogs (e.g., 5k) require click chemistry, yielding 70–85% .
Pharmacokinetic Profiles : Sulfur-containing derivatives (e.g., 5k) exhibit improved enzyme inhibition due to thioether interactions, whereas fluorinated analogs (e.g., BMS-695735) reduce CYP-mediated drug interactions .
Biological Activity : Triazole and tetrazole modifications enhance anticancer and antifungal activities, respectively, compared to the unmodified target compound .
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone , also known as a benzimidazole derivative, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 328.42 g/mol. Its structure features a benzimidazole core linked to a piperazine ring and a piperidinyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1171140-54-7 |
Anticancer Properties
Research indicates that benzimidazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of topoisomerases and kinases, enzymes essential for DNA replication and cell division. Studies have shown that compounds similar to This compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of benzimidazole derivatives were tested against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. Benzimidazole derivatives are known for their broad-spectrum activity against bacteria, fungi, and viruses. Preliminary studies suggest that This compound may inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Research Findings:
A comparative study highlighted that similar compounds demonstrated enhanced antibacterial effects when modified with various substituents on the phenyl ring, suggesting structural modifications could optimize their efficacy against resistant strains .
Anti-inflammatory Effects
Benzimidazole derivatives are also investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases. In vitro assays indicated that compounds with similar structures reduced the levels of TNF-alpha and IL-6 in activated macrophages .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: The benzimidazole core interacts with DNA topoisomerases and kinases, disrupting their function.
- Cell Membrane Penetration: The piperazine and piperidine rings enhance the compound's ability to penetrate cellular membranes.
- Cytokine Modulation: It influences inflammatory pathways by modulating cytokine production.
Comparative Analysis with Similar Compounds
A comparative analysis with other benzimidazole derivatives reveals that variations in substituents significantly affect biological activity:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | Anticancer | 5 |
| Compound B (with methoxy group) | Antimicrobial | 10 |
| Compound C (substituted phenyl derivative) | Anti-inflammatory | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
